D-Fructose-d represents a deuterated form of D-Fructose, where one or more hydrogen atoms are replaced by deuterium (a heavy isotope of hydrogen) [17]. The molecular formula of D-Fructose-d is C₆H₁₁DO₆, with a molecular weight of 181.16 g/mol, slightly higher than the 180.16 g/mol of non-deuterated D-Fructose due to the additional neutron in the deuterium atom [17] [19].
Like its non-deuterated counterpart, D-Fructose-d exists in multiple tautomeric forms in solution, primarily as cyclic hemiketal structures [21]. These cyclic forms arise when the hydroxyl groups within the molecule react with the ketone group, forming intramolecular hemiketals [4] [9]. The distribution of these tautomeric forms at equilibrium in deuterium oxide (D₂O) at 20°C closely mirrors that of regular D-Fructose [21].
The predominant tautomeric form is β-D-Fructopyranose, accounting for approximately 68.23% of the molecules at equilibrium [21]. This six-membered ring structure forms when the hydroxyl group at carbon-6 attacks the ketone carbon (C-2) [24]. The second most abundant form is β-D-Fructofuranose at 22.35%, a five-membered ring structure resulting from the reaction between the hydroxyl group at carbon-5 and the ketone carbon [9] [21]. The α-anomers of both furanose and pyranose forms exist in smaller proportions (6.24% and 2.67% respectively), while the open-chain keto form represents only about 0.50% of the total [21].
The process of interconversion between these tautomeric forms is known as mutarotation, which occurs via the open-chain form [4] [24]. In D-Fructose-d, this process is particularly valuable for nuclear magnetic resonance (NMR) studies, as the deuterium label provides a distinct spectroscopic signature that can be tracked during the interconversion process [21]. Research has shown that the mutarotation of D-Fructose from β-pyranose to furanose tautomers in D₂O has an activation energy of 62.6 kJ/mol [21].
D-Fructose-d maintains the same stereochemical properties as non-deuterated D-Fructose, with the exception of the deuterium substitution [17] [19]. The molecule contains three stereogenic centers at carbons 3, 4, and 5, with the configuration (3S,4R,5R) [7] [11]. The "D" designation indicates that the configuration at the highest-numbered stereogenic carbon (C-5) has the hydroxyl group pointing to the right in the Fischer projection [6] [18].
The anomeric configuration in D-Fructose-d refers to the stereochemistry at the hemiketal carbon (C-2), which becomes a new stereogenic center upon ring formation [5] [12]. This carbon is called the anomeric carbon, and its configuration determines whether the molecule is in the α or β form [12]. In the α-anomer, the hydroxyl group at C-2 is on the opposite face of the ring from the CH₂OH substituent at C-5, while in the β-anomer, they are on the same face [4] [12].
The distribution between α and β anomers is influenced by thermodynamic stability, with the β-anomers being predominant due to their greater stability [21] [24]. For the pyranose form, the β:α ratio is approximately 25:1, while for the furanose form, it is about 3.6:1 [21]. This preference is partly explained by the anomeric effect, a stereoelectronic phenomenon where electronegative substituents at the anomeric position prefer an axial orientation despite apparent steric disadvantages [5].
In deuterated forms, the presence of deuterium can slightly alter the equilibrium constants and reaction rates of mutarotation due to the kinetic isotope effect, though the overall stereochemical preferences remain similar [21]. NMR studies have been particularly valuable in elucidating these subtle differences, as deuterium provides a distinct spectroscopic signature [21] [17].
D-Fructose-d and L-Fructose represent enantiomers, which are mirror images of each other that cannot be superimposed [6] [18]. While D-Fructose-d maintains the (3S,4R,5R) configuration at its stereogenic centers, L-Fructose has the opposite (3R,4S,5S) configuration [6]. This stereochemical relationship results in opposite optical rotations: D-Fructose is levorotatory with a specific rotation of approximately -92.25° in water, while L-Fructose is dextrorotatory with a specific rotation of about +92.25° [6] [7].
The natural occurrence of these isomers differs significantly [6] [11]. D-Fructose is abundant in nature, found in fruits, honey, and as a component of sucrose, whereas L-Fructose is rare in natural settings [6] [11]. Similarly, deuterated forms like D-Fructose-d do not occur naturally and are synthesized primarily for research purposes, particularly for NMR studies and metabolic tracing [17] [19].
Table 1: Comparison of D-Fructose-d, D-Fructose, and L-Fructose
Property | D-Fructose-d | D-Fructose | L-Fructose |
---|---|---|---|
Molecular Formula | C₆H₁₁DO₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |
Molecular Weight | 181.16 g/mol | 180.16 g/mol | 180.16 g/mol |
Configuration at C-3,4,5 | (3S,4R,5R) | (3S,4R,5R) | (3R,4S,5S) |
Optical Rotation | Similar to D-Fructose | -92.25° (water) | +92.25° (water) |
Natural Occurrence | Synthetic only | Common in nature | Rare in nature |
Primary Use | Research, NMR studies | Sweetener, energy source | Research purposes |
When comparing D-Fructose-d with other ketohexoses such as psicose, sorbose, and tagatose, the primary difference lies in the configuration of the hydroxyl groups at the stereogenic centers [15] [23]. For instance, D-Psicose (D-Allulose) is a C-3 epimer of D-Fructose, differing only in the configuration at carbon-3 [15]. The deuterated versions of these sugars maintain these stereochemical relationships while incorporating deuterium at specific positions [17] [19].
The cyclic forms of these isomers also show different preferences for pyranose versus furanose ring structures [14] [10]. Sugars with the arabino configuration (like D-Fructose) tend to form furanose rings to a greater extent in certain solvents compared to water [14]. These preferences are influenced by factors such as hydrogen bonding patterns, solvent interactions, and the anomeric effect [5] [14].
The melting point of D-Fructose exhibits significant variability depending on the analytical methodology employed and heating rate conditions. Standard melting point determinations using conventional methods report values ranging from 103-105°C [1] to 119-122°C [2] [3]. However, differential scanning calorimetry analyses reveal more complex thermal behavior patterns.
Under controlled heating conditions at 1°C per minute, the onset melting temperature is measured at 112.7°C with an enthalpy of fusion of 154.1 joules per gram [4]. The melting behavior is substantially influenced by the heating rate, with literature values spanning from 102°C to 132°C across different experimental conditions [4]. This temperature range variation results from competing kinetic processes including thermal decomposition and mutarotation reactions occurring simultaneously with the melting process.
Advanced rapid-scanning differential scanning calorimetry studies have successfully determined the thermodynamic melting temperature of D-Fructose at 135.83 ± 1.14°C [5]. This value represents the true equilibrium melting point obtained by suppressing thermal decomposition kinetics through extremely high heating rates of approximately 698°C per minute. The achievement of this thermodynamic melting point demonstrates that D-Fructose can undergo true melting when kinetic decomposition processes are adequately suppressed.
Thermal decomposition initiates at temperatures exceeding 103°C [1], with the initial decomposition temperature measured at 113.9°C under standard analytical conditions [4]. The decomposition mechanism involves dehydration reactions leading to the formation of 5-hydroxymethylfurfural and related compounds [6]. The peak decomposition temperature occurs at 132°C under specific experimental conditions [7], indicating the maximum rate of thermal degradation.
The boiling point of D-Fructose has been estimated through computational methods, yielding values of 557.16°C and 830.31 Kelvin [8]. These estimations are based on group contribution methods and molecular structure calculations, as experimental determination of the boiling point is complicated by extensive thermal decomposition occurring at elevated temperatures.
Critical temperature estimations place the value at 1017.85 Kelvin [8], representing the temperature above which distinct liquid and vapor phases cannot exist. The enthalpy of vaporization is calculated at 115.21 kilojoules per mole [8], indicating the energy required for the phase transition from liquid to vapor state.
Phase transition studies using terahertz time-domain spectroscopy have revealed complex phonon behavior during the solid-to-liquid transition [7]. Specific phonons polarized along different crystallographic axes exhibit distinct frequency shifts during melting. Phonons along the a and b axes demonstrate monotonic red-shifting as temperature increases, while the lowest frequency phonon along the c axis shows blue-shifting at the melting temperature, suggesting atomic reconfiguration during the phase transition.
D-Fructose demonstrates exceptional water solubility, with reported values of approximately 800 grams per liter at 20°C [1] and 3750 grams per liter at 25°C [3]. This extraordinary solubility makes D-Fructose the most water-soluble among all common sugars [9]. The high aqueous solubility results from extensive hydrogen bonding interactions between the hydroxyl groups of fructose and water molecules.
The solubility in organic solvents shows significant variation depending on the solvent polarity and hydrogen bonding capacity. In ethanol at room temperature, the solubility is substantially reduced to 1 gram per 15 milliliters [2]. Methanol exhibits slightly better solvation properties with a solubility of 1 gram per 14 milliliters [2]. Hot acetone demonstrates free solubility for D-Fructose [2], while pyridine shows general solubility characteristics [2].
Temperature effects on aqueous solubility follow typical patterns for sugar molecules, with increasing solubility at elevated temperatures. The dissolution process is accompanied by specific heat capacity changes and enthalpy modifications that reflect the extensive hydration network formation around fructose molecules in aqueous solutions.
Comprehensive osmotic coefficient measurements for D-Fructose in aqueous solutions at 308.15 Kelvin demonstrate near-ideal behavior at low concentrations with systematic deviations at higher molalities [10]. At dilute concentrations (0.0559 mol/kg), the osmotic coefficient is 0.9986, indicating minimal deviation from ideal solution behavior.
The osmotic coefficient exhibits a characteristic minimum at intermediate concentrations around 0.3466 mol/kg (φ = 0.9945), followed by a gradual increase at higher concentrations. At 2.4014 mol/kg, the osmotic coefficient exceeds unity (1.0057), indicating positive deviations from ideality. The maximum measured value reaches 1.0685 at 5.4239 mol/kg, demonstrating significant non-ideal behavior at high concentrations.
Water activity measurements correlate with osmotic coefficient data, showing systematic decreases with increasing fructose concentration. At 298.15 Kelvin, water activity ranges from 0.9840 at 0.8682 mol/kg to 0.7659 at 12.3546 mol/kg [10]. These relationships are essential for understanding colligative properties and solution thermodynamics in industrial applications involving concentrated fructose solutions.
The crystalline density of pure D-Fructose is established at 1.59 grams per cubic centimeter [1] [3], while the bulk density of the crystalline powder ranges from 700 to 800 kilograms per cubic meter [1]. These values reflect the compact hydrogen-bonded crystal structure and packing efficiency of fructose molecules in the solid state.
Aqueous solution densities demonstrate systematic increases with fructose concentration at 20°C. Solutions containing 1 weight percent fructose exhibit a density of 1.0021 g/cm³, increasing progressively to 1.0181 g/cm³ at 5 weight percent, 1.0385 g/cm³ at 10 weight percent, 1.0816 g/cm³ at 20 weight percent, 1.1276 g/cm³ at 30 weight percent, and 1.1769 g/cm³ at 40 weight percent [11].
The specific rotation of D-Fructose is measured at [α]20/D -92.25° [3], indicating strong optical activity characteristic of this monosaccharide. This property is essential for analytical identification and purity assessment in commercial applications.
Refractive index measurements in aqueous solutions show linear correlations with concentration and temperature dependencies. The refractive index increases systematically with fructose concentration, providing a reliable analytical method for concentration determination in industrial processes [12]. Temperature effects on refractive index follow predictable patterns, with decreasing values at elevated temperatures due to thermal expansion and reduced molecular density.